molecular formula C24H18ClFO4 B11627829 Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11627829
M. Wt: 424.8 g/mol
InChI Key: NMQFUYXCBYYQMW-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C24H18ClFO4 and a molecular weight of 424.86 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with a phenolic compound under basic conditions to form the benzyl ether. This intermediate is then subjected to further reactions to introduce the benzofuran moiety and the carboxylate ester group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

Ethyl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran core and the substituents on the benzyl ring. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Uniqueness

What sets ethyl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate apart from similar compounds is its unique combination of substituents, which can influence its reactivity and biological activity. The presence of both chloro and fluoro groups on the benzyl ring, along with the benzofuran core, provides a distinctive chemical profile that can be exploited in various applications .

Properties

Molecular Formula

C24H18ClFO4

Molecular Weight

424.8 g/mol

IUPAC Name

ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H18ClFO4/c1-2-28-24(27)22-17-13-16(29-14-18-19(25)9-6-10-20(18)26)11-12-21(17)30-23(22)15-7-4-3-5-8-15/h3-13H,2,14H2,1H3

InChI Key

NMQFUYXCBYYQMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC=C3Cl)F)C4=CC=CC=C4

Origin of Product

United States

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